

CHAPSO: A Comprehensive Technical Guide to its Function in Protein Research

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Compound of Interest

Compound Name: CHAPSO

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This in-depth technical guide explores the core functions and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**), a zwitterionic detergent pivotal in the field of protein research. This document provides a detailed overview of its physicochemical properties, comparative advantages, and established protocols for its use in membrane protein solubilization, purification, and functional analysis.

Core Properties of CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent derived from cholic acid.^[1] Its structure, featuring a rigid steroidal backbone and a polar, hydroxylated headgroup, imparts unique properties that make it particularly effective for handling membrane proteins while preserving their native conformation and biological activity.^{[2][3]} A key distinction from its counterpart, CHAPS, is the presence of an additional hydroxyl group, which enhances its polarity and solubility.^{[2][3][4]}

Physicochemical and Comparative Data

The efficacy of a detergent is defined by its physicochemical characteristics. The following tables summarize the key properties of **CHAPSO** and provide a comparison with other commonly used detergents.

Property	Value	Reference(s)
Full Chemical Name	3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate	[4]
Molecular Formula	C ₃₂ H ₅₈ N ₂ O ₈ S	[4]
Molecular Weight	630.9 g/mol	[4]
Type	Zwitterionic	[4]
Appearance	White solid	[4]
Critical Micelle Concentration (CMC)	8 mM	[1][4]
Aggregation Number	11	[4]
Average Micellar Weight	7,000 Da	[4]
Cloud Point	90°C	[4]
Solubility in Water	Water soluble	[4]

Detergent	Type	CMC (mM)	Micelle Molecular Weight (Da)	Key Characteristics
CHAPSO	Zwitterionic	8	~7,000	High solubility, non-denaturing, preserves protein function.[2][4]
CHAPS	Zwitterionic	6 - 10	~6,150	Widely used, mild, removable by dialysis.[4]
Triton X-100	Non-ionic	0.24	~90,000	Forms large micelles, can be difficult to remove.
NP-40	Non-ionic	0.05	~90,000	Similar to Triton X-100.
Sodium Dodecyl Sulfate (SDS)	Anionic	7 - 10	~20,000	Strongly denaturing.
n-Dodecyl- β -D-maltoside (DDM)	Non-ionic	0.17	~50,000	Mild, often used for stabilizing membrane proteins.
Octyl Glucoside	Non-ionic	20 - 25	~25,000	High CMC, easily removed.

Key Applications in Protein Research

CHAPSO's unique properties make it a versatile tool for a range of applications in protein research, particularly for challenging membrane proteins.

Membrane Protein Solubilization

The primary function of **CHAPSO** is to extract integral membrane proteins from the lipid bilayer. Its amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions, forming mixed micelles with the protein of interest.[5] This process effectively solubilizes the protein in an aqueous environment while minimizing denaturation, thereby preserving its structural integrity and function.[2][3] **CHAPSO** has been successfully used to solubilize a variety of membrane proteins, including G-protein coupled receptors (GPCRs) like the opiate receptor, maintaining their reversible binding capabilities.[2][3]

A study on liposome solubilization demonstrated that **CHAPSO** is more efficient than CHAPS, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio (0.21 mol/mol for **CHAPSO** vs. 0.4 mol/mol for CHAPS).[6]

Protein Purification and Analysis

Due to its non-denaturing properties and high critical micelle concentration (CMC), **CHAPSO** is compatible with various downstream purification and analytical techniques. Its zwitterionic nature, resulting in a net neutral charge, prevents interference with ion-exchange chromatography. The relatively small micelle size and high CMC facilitate its removal by dialysis, which is crucial for subsequent functional and structural studies.[7]

CHAPSO is also used in two-dimensional gel electrophoresis (2-DE) for the separation of complex protein mixtures, including membrane proteomes.[8] Furthermore, it has been shown to be compatible with Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique used to separate protein complexes in their native state.

Protein Crystallization and Structural Studies

CHAPSO has gained popularity in structural biology, particularly for the crystallization of membrane proteins.[7] It can be used in vapor diffusion methods to obtain high-quality crystals suitable for X-ray crystallography.[9] In the context of cryo-electron microscopy (cryo-EM), **CHAPSO** is utilized to reduce protein adsorption to the air-water interface, a common issue that can lead to preferred particle orientation and hinder 3D reconstruction.[10][11] Studies have shown that adding **CHAPSO** at its CMC can lead to a more random distribution of particles in the vitreous ice, facilitating the determination of high-resolution structures.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **CHAPSO**. These protocols are based on established methods and may require optimization for specific proteins and applications.

Membrane Protein Extraction from Cultured Cells

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells using a **CHAPSO**-based lysis buffer. This method is adapted from protocols using the closely related detergent CHAPS.[\[12\]](#)

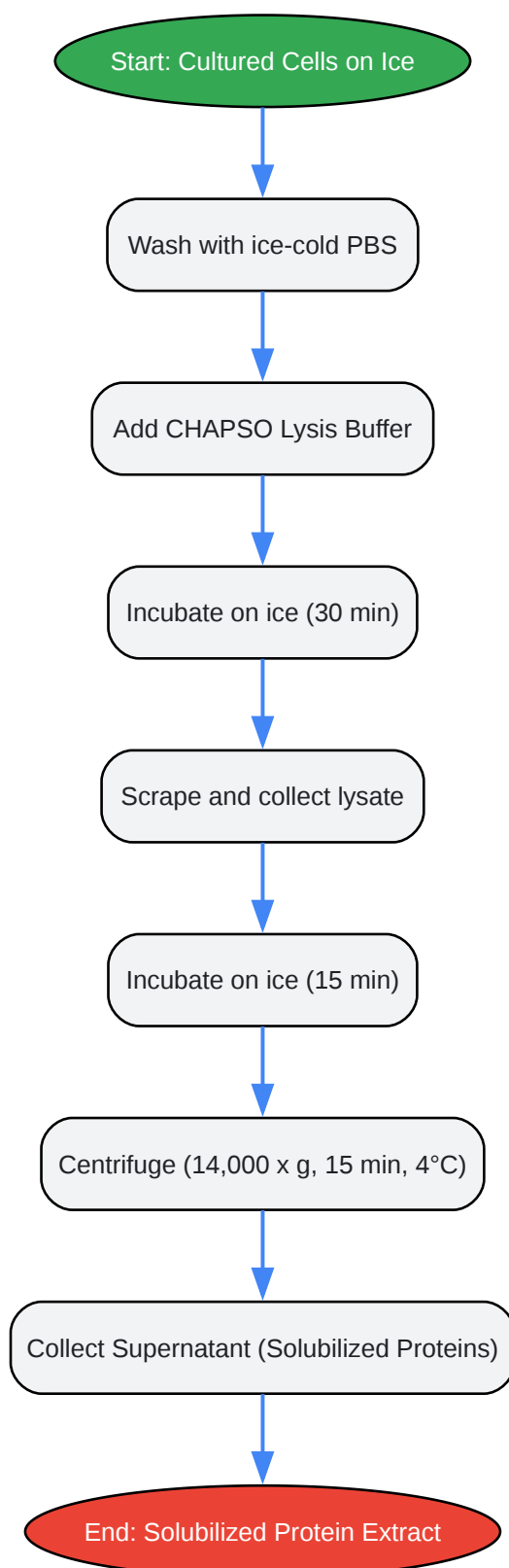
Materials:

- Cultured mammalian cells
- Phosphate-Buffered Saline (PBS), ice-cold
- **CHAPSO** Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) **CHAPSO**, Protease and Phosphatase Inhibitor Cocktails
- Cell scraper
- Microcentrifuge

Procedure:

- Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.
- Aspirate the PBS completely and add 1 mL of ice-cold **CHAPSO** Lysis Buffer to the dish.
- Incubate the dish on ice for 30 minutes with occasional gentle swirling to facilitate cell lysis.
- Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

- Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).
- The solubilized protein extract is now ready for downstream applications or can be stored at -80°C.



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Caption: Workflow for membrane protein extraction using **CHAPSO**.

Immunoprecipitation of a Solubilized Membrane Protein

This protocol outlines the immunoprecipitation of a target membrane protein from a cell lysate prepared with a **CHAPSO**-containing buffer. This protocol is adapted from established CHAPS-based immunoprecipitation methods.

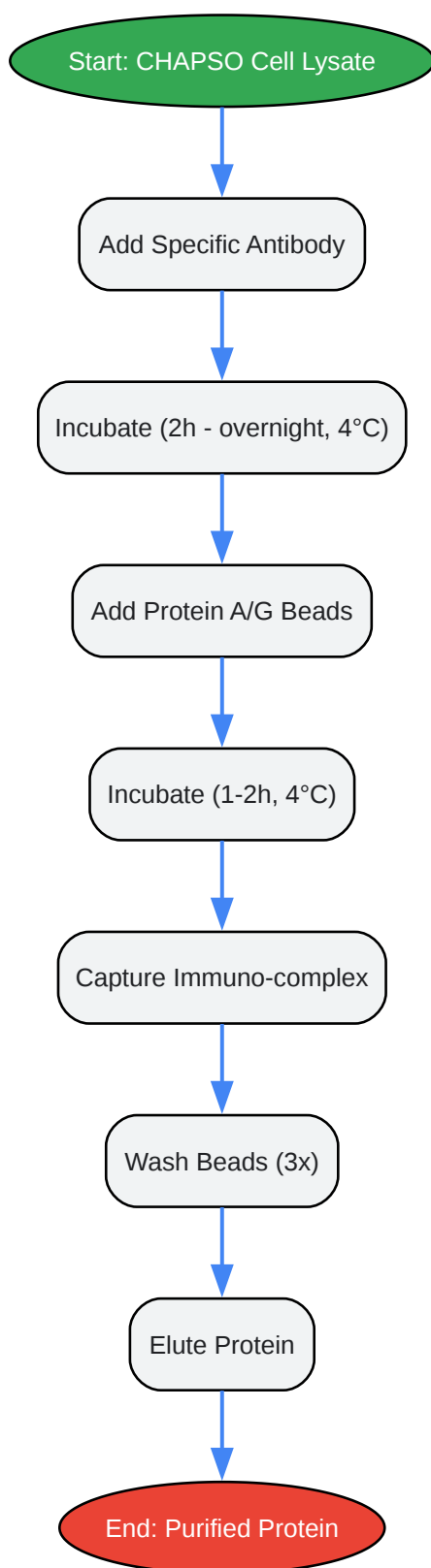
Materials:

- Cell lysate prepared with **CHAPSO** Lysis Buffer
- Antibody specific to the target protein
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) **CHAPSO**
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer)
- Microcentrifuge tubes
- Rotating wheel or rocker

Procedure:

- To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.
- Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.
- Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.
- Pellet the beads by centrifugation or using a magnetic stand.
- Carefully remove and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer.
- After the final wash, carefully remove all residual wash buffer.

- To elute the protein, add 50 μ L of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.
- Pellet the beads and transfer the supernatant containing the purified protein to a fresh tube.



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Caption: Immunoprecipitation workflow for **CHAPSO**-solubilized proteins.

Reconstitution of a Membrane Protein into Liposomes

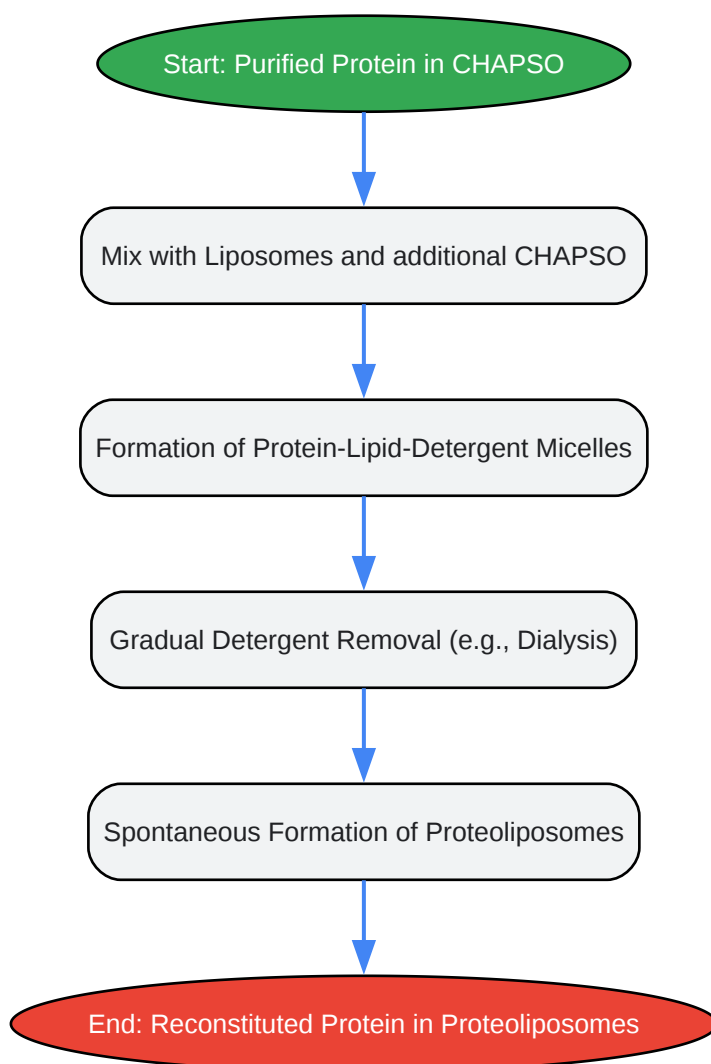
This protocol describes a general procedure for reconstituting a purified membrane protein into pre-formed liposomes, a critical step for many in-vitro functional assays. This method is based on the principles outlined in the study by Cladera et al. (1997).^[6]

Materials:

- Purified membrane protein in a **CHAPSO**-containing buffer
- Pre-formed unilamellar liposomes
- Dialysis tubing or other detergent removal system (e.g., Bio-Beads)
- Reconstitution Buffer (specific to the protein of interest)

Procedure:

- Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio.
- Add **CHAPSO** to the mixture to achieve a concentration that leads to the complete solubilization of the liposomes into mixed micelles. The optimal detergent-to-phospholipid ratio for efficient reconstitution with **CHAPSO** is typically above 0.74 (mol/mol).^[6]
- Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for the incorporation of the protein into the mixed micelles.
- Remove the **CHAPSO** from the mixture gradually using dialysis against a large volume of Reconstitution Buffer or by incubation with Bio-Beads. This will lead to the spontaneous formation of proteoliposomes.
- The resulting proteoliposomes, with the reconstituted protein, can then be used for functional assays.



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